molecular formula C12H12N4O B14397043 5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile CAS No. 89500-81-2

5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile

Cat. No.: B14397043
CAS No.: 89500-81-2
M. Wt: 228.25 g/mol
InChI Key: GWEIPZVIAGQSGB-UHFFFAOYSA-N
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Description

5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dimethyl-3-nitropyridine with methoxyamine hydrochloride in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as microwave-assisted synthesis and flow chemistry may also be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, oxides, and reduced derivatives. These products can have different pharmacological and chemical properties, making them useful for further research and applications .

Scientific Research Applications

5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methoxy, and carbonitrile groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

89500-81-2

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

5-amino-7-methoxy-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile

InChI

InChI=1S/C12H12N4O/c1-6-4-7(2)15-10-8(5-13)12(17-3)16-11(14)9(6)10/h4H,1-3H3,(H2,14,16)

InChI Key

GWEIPZVIAGQSGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=NC(=C12)N)OC)C#N)C

Origin of Product

United States

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